N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
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Overview
Description
N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide is a synthetic organic compound that belongs to the class of spirocyclic amides. This compound is characterized by its unique spirocyclic structure, which includes a 1,4-dioxa-8-azaspiro[4.5]decane core attached to a 3-chlorophenyl group and a carboxamide functional group. The presence of the spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diol and an amine. For example, the reaction between 1,4-dioxane-2,5-diol and 3-chloroaniline under acidic conditions can yield the desired spirocyclic intermediate.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. The spirocyclic intermediate is reacted with a carboxylic acid derivative, such as an acid chloride or an anhydride, in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The 3-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and phenyl groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as alcohols or ketones.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as anticonvulsant and anti-inflammatory effects.
Industry: It is used in the development of novel materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can be compared with other similar spirocyclic compounds, such as:
1,3,8-Triazaspiro[4.5]decane Derivatives: These compounds share a similar spirocyclic core but differ in the functional groups attached, leading to different biological activities and applications.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a different substitution pattern on the spirocyclic core, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(3-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3/c15-11-2-1-3-12(10-11)16-13(18)17-6-4-14(5-7-17)19-8-9-20-14/h1-3,10H,4-9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCPQCXIAATXFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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